Strychnidin-10-one

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of strychnidin-10-one involves several steps, starting from simpler organic compounds. One of the notable synthetic routes was developed by R. B. Woodward and his team, which involves the construction of the indole ring system followed by the formation of the strychnine skeleton . The reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to facilitate the formation of the complex structure .

Industrial Production Methods

Industrial production of this compound primarily involves the extraction of the compound from the seeds of Strychnos nux-vomica. The seeds are first ground and then subjected to a series of solvent extractions to isolate the alkaloid. The crude extract is then purified using techniques such as crystallization and chromatography to obtain pure this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Strychnidin-10-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form strychnine N-oxide using oxidizing agents like hydrogen peroxide.

Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions typically require controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include strychnine N-oxide, dihydrostrychnine, and various substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Strychnidin-10-one has a wide range of applications in scientific research:

Wirkmechanismus

Strychnidin-10-one exerts its effects by acting as an antagonist of glycine and acetylcholine receptors . It primarily affects the motor nerve fibers in the spinal cord, leading to increased muscle contractions and convulsions . The binding of this compound to these receptors inhibits the normal inhibitory action of glycine, resulting in uncontrolled neuronal firing and muscle spasms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Strychnine N-oxide: An oxidized derivative of this compound with similar but slightly altered biological activity.

Uniqueness

This compound is unique due to its high toxicity and specific mechanism of action as a glycine receptor antagonist . Its ability to cause severe convulsions and muscle contractions sets it apart from other similar compounds .

Biologische Aktivität

Strychnidin-10-one is a significant alkaloid derived from the seeds of Strychnos nux-vomica, known for its potent neurotoxic effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, clinical implications, and relevant case studies.

This compound is a structural derivative of strychnine, characterized by its ability to act as an antagonist at glycine and acetylcholine receptors. This antagonism leads to increased excitatory neurotransmission, particularly affecting motor nerve fibers in the spinal cord. The inhibition of glycine's normal inhibitory action results in muscle hyperactivity and convulsions, which are hallmark symptoms associated with strychnine poisoning .

Mechanism Overview

- Receptor Interaction : this compound binds to glycine receptors, preventing chloride ion influx, which normally induces hyperpolarization and inhibits neuronal firing.

- Neuromuscular Effects : The compound enhances motor neuron excitability, leading to muscle spasms and rigidity.

Biological Activity and Therapeutic Potential

Despite its toxicity, this compound has been studied for potential therapeutic applications. It has been investigated for its effects on the central nervous system (CNS), particularly in muscle stimulation and as a possible treatment for certain neurological disorders.

Research Findings

- Neurotoxicity : Studies indicate that this compound can induce severe neurotoxic effects, including convulsions and respiratory failure in cases of overdose .

- Therapeutic Applications : Research suggests potential uses in muscle stimulation therapies; however, safety concerns limit its clinical application.

Case Study 1: Canine Strychnine Poisoning

A notable case involved a German shepherd that exhibited atypical signs of strychnine poisoning after ingestion. The dog showed no seizures or tetanic spasms but displayed muscle tenseness and other symptoms consistent with neurotoxicity. The concentration of this compound was confirmed through gas chromatography/mass spectrometry, revealing significant levels in urine and stomach contents .

| Parameter | Observation |

|---|---|

| Time of Observation | 10 hours post-exposure |

| Symptoms | Muscle tenseness, opisthotonus |

| Concentration (urine) | 728.5 ng/ml |

| Concentration (stomach contents) | 44.6 µg/g |

Case Study 2: Human Exposure

In another documented case, an individual ingested a lethal dose of strychnine. Symptoms included muscular contractions and characteristic facial expressions known as "risus sardonicus." The patient experienced severe complications leading to death due to asphyxia .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds such as strychnine and brucine.

| Compound | Source | Biological Activity | Toxicity Level |

|---|---|---|---|

| This compound | Strychnos nux-vomica | Neurotoxic; antagonist at glycine receptors | High |

| Strychnine | Strychnos nux-vomica | Neurotoxic; potent antagonist | Very High |

| Brucine | Strychnos nux-vomica | Less potent than strychnine | Moderate |

Eigenschaften

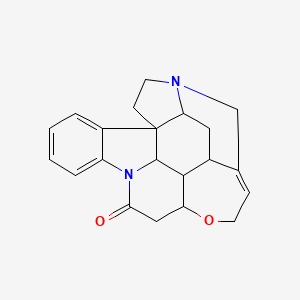

IUPAC Name |

4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21/h1-5,13,16-17,19-20H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGVPVSNSZLJIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57-24-9 | |

| Record name | strychnine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.